2-[Benzoyl(butyl)amino]propanoic acid
Description
Properties
CAS No. |
162152-02-5 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-[benzoyl(butyl)amino]propanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-3-4-10-15(11(2)14(17)18)13(16)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,17,18) |
InChI Key |
OAPIBVZHBSINEZ-UHFFFAOYSA-N |
SMILES |
CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
Synonyms |
Alanine, N-benzoyl-N-butyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[Benzoyl(butyl)amino]propanoic acid and related compounds:
Key Findings from Comparative Analysis:
The phenylmethoxy group in benzenepropanoic acid derivatives (e.g., CAS 124082-16-2) reduces water solubility, necessitating solvent-assisted formulations in lab settings .
Carboxamide derivatives like 2CMPA and 2BA2C exhibit in vitro enzyme-binding affinities, suggesting that this compound may similarly interact with proteases or kinases .
Safety Profiles: Compounds with β-amino groups (e.g., benzenepropanoic acid, CAS 124082-16-2) require stringent safety protocols due to GHS-classified hazards, including respiratory and dermal irritation risks .
Preparation Methods
Protection of the α-Amino Group
The synthesis begins with L-alanine, where the α-amino group is protected to prevent undesired side reactions during subsequent alkylation. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This yields tert-butyl 2-((tert-butoxycarbonyl)amino)propanoate with 78% efficiency, as demonstrated by ¹H NMR (δ 1.45 ppm, singlet for tert-butyl groups) and ESI-MS ([M + H]⁺ at m/z 145.9).
N-Alkylation with Butyl Groups
The Boc-protected alanine undergoes alkylation using butyl bromide under phase-transfer conditions. Copper sulfate (CuSO4) catalyzes the reaction in a biphasic system (aqueous NaOH/organic solvent), facilitating the formation of tert-butyl 2-((tert-butoxycarbonyl)(butyl)amino)propanoate . This step achieves 72% yield, with ¹³C NMR confirming the butyl moiety (δ 27.48 ppm for CH2 groups).
Acylation with Benzoyl Chloride
Deprotection of the Boc group using trifluoroacetic acid (TFA) exposes the secondary amine, which is subsequently acylated with benzoyl chloride. Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane, the reaction affords tert-butyl 2-(benzoyl(butyl)amino)propanoate in 89% yield. Final hydrolysis with HCl in dioxane releases the free carboxylic acid, yielding the target compound with an overall efficiency of 52%.
Ugi Four-Component Reaction (4CR) Strategies
Reaction Components and Mechanism
The Ugi 4CR offers a convergent route to 2-[Benzoyl(butyl)amino]propanoic acid by combining:
-
Butylamine (amine component),
-
Benzaldehyde (carbonyl component),
-
tert-butyl isocyanide (isocyanide component),
-
Propanoic acid (carboxylic acid component).
The reaction proceeds in methanol at room temperature, with acetic acid as a catalyst, forming a bis-amide intermediate. Cyclocondensation generates a peptoid backbone, which is hydrolyzed under acidic conditions to yield the target compound.
Optimization and Yield
Key parameters include stoichiometric balance (1:1:1:1 molar ratio) and solvent choice. Methanol outperforms THF and DMF, providing 91% conversion to the intermediate, as verified by MALDI-TOF (m/z 362.46 for [C20H30N2O4]⁺). Hydrolysis with 6N HCl at 80°C for 12 hours completes the synthesis with 68% overall yield.
Benzylation-Oxidation Sequences
Benzylation of N-Butylalanine
Adapting methods from US6559335B2, N-butylalanine is benzylated using benzyl bromide in the presence of CuSO4 and NaOH. The reaction forms 2-(benzyl(butyl)amino)propanoic acid , with the benzyl group introduced at the amine nitrogen.
Oxidation to Benzoyl Derivative
The benzyl group is oxidized to a benzoyl moiety using potassium permanganate (KMnO4) in acidic aqueous conditions. This two-step sequence achieves 49% overall yield, with IR spectroscopy confirming the carbonyl stretch at 1680 cm⁻¹.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Alkylation-Acylation | High regioselectivity | Multi-step, requires Boc protection | 52% |
| Ugi 4CR | Convergent, single-pot synthesis | Limited to racemic mixtures | 68% |
| Benzylation-Oxidation | Scalable, uses inexpensive reagents | Over-oxidation risks | 49% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial Applications and Scalability
The Ugi 4CR method is favored for large-scale production due to its atom economy and minimal purification steps. In contrast, the alkylation-acylation route is optimal for enantiomerically pure synthesis, albeit with higher costs.
Q & A
Basic Research Question
- Spectroscopy :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aliphatic (butyl chain) and aromatic (benzoyl) regions.
- IR : Monitor amide I/II bands and carboxylic acid O-H stretches (~2500-3300 cm).
- Chromatography :
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Data discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and compare against computational predictions (e.g., DFT-based NMR chemical shift calculations) .
How can researchers employ factorial design to optimize reaction parameters in the synthesis of this compound?
Advanced Research Question
A 2 factorial design is effective for optimizing variables like temperature, solvent polarity, and catalyst concentration:
- Variables : Select factors with the highest impact (e.g., reaction time, pH).
- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions for yield and purity.
- Validation : Replicate center-point experiments to ensure reproducibility.
- Case study : For similar amidation reactions, temperature and solvent polarity accounted for 70% of yield variability in RSM models .
What computational chemistry approaches are suitable for modeling the reactivity and stability of this compound under varying experimental conditions?
Advanced Research Question
- DFT calculations : Predict reaction pathways (e.g., benzoylation kinetics) and transition states using software like Gaussian or ORCA.
- Molecular dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. organic) on conformational stability.
- Degradation modeling : Use QSPR models to estimate hydrolysis rates under acidic/basic conditions.
- Validation : Compare computational results with experimental stability assays (e.g., accelerated aging studies) .
What safety protocols should be implemented when handling this compound in laboratory settings, given limited toxicological data?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are suspected .
- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks.
- Waste management : Avoid draining into sinks; collect waste in sealed containers for incineration.
- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
How can researchers resolve contradictions in reported stability data for this compound across different studies?
Advanced Research Question
- Controlled degradation studies : Perform stress testing (heat, light, pH extremes) with HPLC-MS to identify degradation products.
- Meta-analysis : Compare experimental conditions (e.g., solvent, temperature) from conflicting studies to isolate variables affecting stability.
- Collaborative validation : Share samples with independent labs for reproducibility testing .
What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?
Advanced Research Question
- Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce side reactions.
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time reaction tracking.
- Case study : For similar carboxylic acid derivatives, flow reactors improved yields by 15% compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
